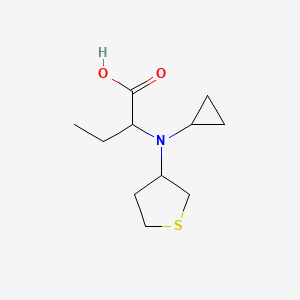

2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)butanoic acid

Description

Properties

IUPAC Name |

2-[cyclopropyl(thiolan-3-yl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2S/c1-2-10(11(13)14)12(8-3-4-8)9-5-6-15-7-9/h8-10H,2-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYFRFURORRBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(C1CC1)C2CCSC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of (S)-2-(Dibenzylamino)alkanoic Acid Derivative

- Starting material: (S)-2-aminobutanoic acid

- Reagents: Excess benzyl halide (benzyl chloride or benzyl bromide), base (sodium hydroxide and potassium carbonate mixture or potassium carbonate alone)

- Solvent: Aqueous or ethanol environment

- Conditions: Reaction proceeds under basic conditions to form the tribenzyl compound, followed by hydrolysis to yield (S)-2-(dibenzylamino)butanoic acid.

Amide Formation to N-Methoxy-N-methylalkanamide

- Reagents: 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride (EDCI), 1-hydroxybenzotriazole (HOBT), N,O-dimethylhydroxylamine hydrochloride, tertiary base (N-methylmorpholine)

- Solvent: Methylene chloride (inert solvent)

- Conditions: Room temperature for 6-24 hours, then cooled to 0-5°C for addition of tertiary base and N,O-dimethylhydroxylamine, followed by stirring at room temperature for 12-24 hours.

- Outcome: Formation of (S)-2-(dibenzylamino)-N-methoxy-N-methylbutanamide intermediate.

Reduction to (S)-2-(Dibenzylamino)alkanal

- Reagent: Lithium aluminum hydride (LiAlH4)

- Solvent: Tetrahydrofuran (THF)

- Conditions: Addition at −20 to −30°C, followed by work-up to isolate the aldehyde intermediate.

Addition of Cyclopropylisocyanide

- Reagents: Cyclopropylisocyanide (cyclopropylisonitrile), acetic acid

- Solvent: Methylene chloride

- Conditions: Reaction mixture cooled to 0-5°C, cyclopropylisocyanide and acetic acid added, warmed to 25-30°C and stirred for 16-24 hours.

- Outcome: Formation of (2S,3S)-3-(dibenzylamino)-2-acetoxyalkanenitrile intermediate.

Hydrolysis under Basic Conditions

- Reagents: Aqueous sodium hydroxide

- Solvent: Methanol (protic solvent)

- Conditions: Initial temperature 0-5°C, then warmed to 25-30°C for 16-24 hours.

- Outcome: Hydrolysis of acetoxy group to yield crude (2S,3S)—N-cyclopropyl-3-(dibenzylamino)-2-hydroxyalkanamide.

Catalytic Hydrogenation for Debenzylation

- Catalyst: Palladium(II) hydroxide or palladium on carbon

- Conditions: Room temperature, hydrogen atmosphere at 40-60 psi

- Solvent: Methanol or suitable inert solvent

- Outcome: Removal of dibenzyl protecting groups to yield the target 2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)butanoic acid or closely related analogues.

Data Table: Summary of Key Reaction Steps and Conditions

| Step | Reaction Type | Reagents & Catalysts | Solvent | Temperature (°C) | Time (hours) | Key Notes |

|---|---|---|---|---|---|---|

| 1 | Benzylation & Hydrolysis | Benzyl chloride, NaOH, K2CO3 | Aqueous/Ethanol | RT | Several hrs | Formation of dibenzylamino acid derivative |

| 2 | Amide formation | EDCI, HOBT, N,O-dimethylhydroxylamine, N-methylmorpholine | Methylene chloride | 0-25 | 18-48 | Formation of N-methoxy-N-methyl amide |

| 3 | Reduction | LiAlH4 | THF | −30 to −20 | Few hrs | Conversion to aldehyde intermediate |

| 4 | Cyclopropylisocyanide addition | Cyclopropylisocyanide, acetic acid | Methylene chloride | 0-30 | 16-24 | Formation of acetoxyalkanenitrile |

| 5 | Hydrolysis | NaOH | Methanol | 0-30 | 16-24 | Hydrolysis to hydroxyalkanamide |

| 6 | Catalytic hydrogenation | Pd(OH)2 or Pd/C, H2 | Methanol | RT, 40-60 psi H2 | 12-24 | Debenzylation to final amino acid |

Research Findings and Optimization Notes

- The stereochemistry of the key intermediates, particularly the (2S,3S)-configuration, is critical and has been confirmed by conversion to cyclic derivatives such as oxazolidinones, showing high stereochemical purity (>99%).

- Reaction temperatures and times are optimized to balance reaction completion and minimize side reactions.

- Use of palladium catalysts under mild hydrogen pressure effectively removes benzyl protecting groups without affecting sensitive functional groups.

- The use of cyclopropylisocyanide is essential for introducing the cyclopropyl moiety, and the reaction requires careful temperature control to maximize yield.

- Hydrolysis under basic conditions is conducted in protic solvents like methanol to facilitate smooth conversion of acetoxy intermediates to hydroxy derivatives.

- The overall process is scalable and amenable to industrial production with conventional purification methods such as filtration and solvent evaporation.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nucleophiles like amines, alcohols, or thiols under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving sulfur-containing compounds.

Medicine: Potential therapeutic applications due to its unique structure and reactivity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl and tetrahydrothiophene moieties may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

| Compound Name | CAS Number | Heterocyclic Group | Substituent | Key Features |

|---|---|---|---|---|

| 2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)butanoic Acid | 2097947-20-9 | Tetrahydrothiophen-3-yl (5-membered, sulfur) | Butanoic acid | - Sulfur atom enhances lipophilicity and potential metabolic stability. - Acidic group may facilitate ionic interactions. |

| 2-(Cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)butanoic Acid | 2097945-35-0 | Tetrahydro-2H-pyran-4-yl (6-membered, oxygen) | Butanoic acid | - Oxygen atom increases polarity vs. sulfur analogs. - Larger ring size may reduce steric hindrance. |

| 2-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)butanoic Acid | 2097947-35-6 | Tetrahydro-2H-thiopyran-4-yl (6-membered, sulfur) | Butanoic acid | - Combines sulfur’s lipophilicity with a 6-membered ring’s flexibility. - Potential for altered binding kinetics compared to 5-membered analogs. |

| 2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol | 1864661-28-8 | Tetrahydrothiophen-3-yl (5-membered, sulfur) | Ethanol | - Hydroxyl group replaces carboxylic acid, reducing acidity and increasing volatility. - May exhibit different pharmacokinetic properties. |

Key Differences and Implications

Heterocyclic Ring Variations

- Tetrahydrothiophen-3-yl (5-membered sulfur ring) : The sulfur atom increases electron-richness and may enhance interactions with metal ions or hydrophobic pockets in proteins. Its smaller ring size imposes greater conformational constraints compared to 6-membered analogs .

- The larger ring may allow for more flexible binding modes in biological targets .

- Tetrahydro-2H-thiopyran-4-yl (6-membered sulfur ring) : Combines sulfur’s lipophilicity with a more flexible backbone, possibly improving membrane permeability relative to the 5-membered analog .

Substituent Variations

- Butanoic Acid vs. Ethanol: The carboxylic acid group (pKa ~4.5–5.0) ionizes at physiological pH, enhancing water solubility and enabling ionic interactions. In contrast, the ethanol derivative (pKa ~15–16) is neutral, favoring passive diffusion across lipid membranes .

Biological Activity

2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)butanoic acid is a synthetic organic compound notable for its unique structural features, which include both cyclopropyl and tetrahydrothiophene moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various research studies and providing a comprehensive overview of its mechanisms, effects, and potential applications.

Molecular Formula

- Chemical Formula : C₁₁H₁₉NO₂S

- IUPAC Name : 2-[cyclopropyl(thiolan-3-yl)amino]butanoic acid

Structural Features

The presence of the cyclopropyl group contributes to the compound's unique steric and electronic properties, while the tetrahydrothiophene ring may enhance its interaction with biological targets. These features suggest that the compound could exhibit distinct pharmacological profiles compared to other amino acid derivatives.

The biological activity of 2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)butanoic acid is hypothesized to involve interactions with specific enzymes or receptors. The cyclopropyl and tetrahydrothiophene groups may facilitate binding to target sites, modulating their activity. Preliminary studies suggest that this compound could influence metabolic pathways involving sulfur-containing compounds.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing thiophene rings have been noted for their antimicrobial properties.

- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth by targeting specific cellular pathways involved in proliferation and survival.

- Neuroprotective Effects : The structure may confer protective effects in neurodegenerative models by modulating neurotransmitter systems.

Case Studies

- Antitumor Activity :

- Neuroprotective Studies :

Comparative Analysis

To better understand the biological activity of 2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)butanoic acid, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 2-(Cyclopropylamino)butanoic acid | Cyclopropyl group only | Moderate antimicrobial activity |

| 2-(Tetrahydrothiophen-3-yl)amino)butanoic acid | Tetrahydrothiophene ring only | Neuroprotective effects |

| 2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)propanoic acid | Similar but different amino group | Enhanced cytotoxicity against cancer cells |

Synthesis and Preparation

The synthesis of 2-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)butanoic acid typically involves several key steps:

- Formation of Cyclopropyl Group : Achieved through cyclopropanation reactions.

- Synthesis of Tetrahydrothiophene Ring : Involves cyclization reactions with sulfur-containing reagents.

- Coupling Reaction : The final step involves coupling the synthesized intermediates with an appropriate amino acid derivative using coupling reagents like EDCI or DCC.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.